Moxilubant

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

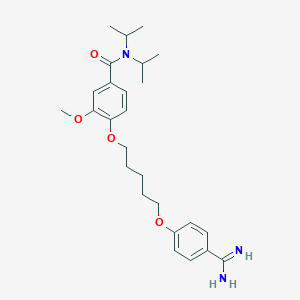

Structure

2D Structure

3D Structure

Properties

CAS No. |

146978-48-5 |

|---|---|

Molecular Formula |

C26H37N3O4 |

Molecular Weight |

455.6 g/mol |

IUPAC Name |

4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C26H37N3O4/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28) |

InChI Key |

VAYJLOGCWOXMAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC |

Other CAS No. |

146978-48-5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of FLAP Inhibitors in Leukotriene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Leukotrienes are potent pro-inflammatory lipid mediators implicated in the pathophysiology of numerous diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The synthesis of leukotrienes is a complex cascade initiated by the enzyme 5-lipoxygenase (5-LO) and its activating protein, FLAP. Due to its critical role, FLAP has emerged as a key target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of FLAP inhibitors, a class of drugs designed to modulate the inflammatory response by blocking leukotriene production. As specific information regarding "Moxilubant" is not available in the public domain, this guide will focus on the well-characterized FLAP inhibitor, MK-886, as a representative example to elucidate the core principles of FLAP inhibition.

The Leukotriene Synthesis Pathway: A Central Inflammatory Cascade

Leukotrienes are synthesized from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2. The synthesis pathway can be broadly divided into two main branches, leading to the formation of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4.

The initial and rate-limiting step is the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly converted to the unstable epoxide, leukotriene A4 (LTA4). This crucial two-step process is catalyzed by the enzyme 5-lipoxygenase (5-LO). However, for 5-LO to be active, it requires the presence of the 5-lipoxygenase-activating protein (FLAP).[1]

FLAP is an 18-kDa integral membrane protein located in the nuclear envelope.[2] Upon cellular stimulation, 5-LO translocates from the cytosol to the nuclear membrane and binds to FLAP.[2] FLAP's precise function is to bind arachidonic acid and present it to 5-LO, thereby facilitating the synthesis of LTA4.[1]

Once synthesized, LTA4 can be metabolized via two distinct pathways:

-

Conversion to LTB4: In neutrophils, LTA4 is converted to LTB4 by the enzyme LTA4 hydrolase.[3] LTB4 is a potent chemoattractant for neutrophils and other leukocytes, playing a key role in the amplification of the inflammatory response.

-

Conversion to CysLTs: In mast cells, eosinophils, and macrophages, LTA4 is conjugated with glutathione (B108866) to form LTC4 by the enzyme LTC4 synthase.[3] LTC4 is then sequentially metabolized to LTD4 and LTE4. The CysLTs are potent bronchoconstrictors, increase vascular permeability, and promote mucus secretion, all of which are hallmark features of asthma and allergic reactions.

Mechanism of Action of FLAP Inhibitors

FLAP inhibitors represent a class of anti-inflammatory agents that specifically target the 5-lipoxygenase-activating protein.[4] By inhibiting FLAP, these compounds effectively block the initial step in the leukotriene synthesis cascade, leading to a reduction in the production of both LTB4 and the CysLTs. This upstream inhibition offers a broader anti-inflammatory effect compared to leukotriene receptor antagonists, which only block the action of specific leukotrienes.

The prototypical FLAP inhibitor, MK-886, acts as a potent and selective non-competitive inhibitor of FLAP.[1] It binds directly to FLAP, preventing the binding of arachidonic acid to the protein.[4] This disruption of the FLAP-arachidonic acid interaction inhibits the transfer of arachidonic acid to 5-LO, thereby halting the synthesis of LTA4 and all downstream leukotrienes.[4]

Quantitative Data on FLAP Inhibition

The potency of FLAP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a biological process by 50%. The following table summarizes key quantitative data for the representative FLAP inhibitor, MK-886.

| Inhibitor | Target | Assay Type | Cell/System | IC50 | Reference |

| MK-886 | FLAP | Leukotriene Biosynthesis | Intact Human Neutrophils | 3-5 nM | [2] |

| MK-886 | Cyclooxygenase-1 (COX-1) | Enzyme Activity Assay | Isolated Enzyme | 8 µM | [5] |

| MK-886 | Cyclooxygenase-2 (COX-2) | Enzyme Activity Assay | Isolated Enzyme | 58 µM | [5] |

Note: While potent against FLAP, MK-886 has been shown to have off-target effects on cyclooxygenase enzymes at higher concentrations.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of FLAP inhibitors.

Human Neutrophil Leukotriene Biosynthesis Assay

This assay is used to determine the potency of a FLAP inhibitor in a cellular context.

Objective: To measure the inhibition of leukotriene B4 (LTB4) production by a test compound in activated human neutrophils.

Materials:

-

Freshly isolated human neutrophils from healthy donors

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium ionophore A23187

-

Test compound (e.g., MK-886) dissolved in a suitable solvent (e.g., DMSO)

-

Methanol

-

Enzyme-linked immunosorbent assay (ELISA) kit for LTB4

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation.

-

Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10^7 cells/mL.

-

Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

-

Cell Stimulation: Stimulate the neutrophils by adding calcium ionophore A23187 (final concentration 5 µM) and incubate for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.

-

Sample Preparation: Centrifuge the samples to pellet the cell debris. Collect the supernatant.

-

LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of LTB4 production for each concentration of the test compound and determine the IC50 value.

FLAP Binding Assay

This assay is used to determine the direct binding affinity of a compound to the FLAP protein.

Objective: To measure the displacement of a radiolabeled ligand from FLAP by a test compound.

Materials:

-

Membrane preparations from cells expressing FLAP

-

Radiolabeled FLAP ligand (e.g., [3H]MK-886)

-

Test compound

-

Binding buffer (e.g., Tris-HCl with MgCl2)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a microtiter plate, combine the membrane preparation, radiolabeled ligand, and varying concentrations of the test compound or vehicle in the binding buffer.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Calculate the percent displacement of the radiolabeled ligand by the test compound and determine the Ki (inhibitory constant) or IC50 value.

Conclusion

FLAP inhibitors represent a promising class of therapeutic agents for the treatment of inflammatory diseases driven by leukotrienes. By targeting a key upstream protein in the leukotriene synthesis pathway, these drugs offer a broad-spectrum inhibition of pro-inflammatory mediator production. The well-characterized FLAP inhibitor, MK-886, serves as a valuable tool for understanding the intricate mechanism of FLAP inhibition. Further research and development of novel FLAP inhibitors with improved selectivity and pharmacokinetic profiles hold the potential to deliver new and effective treatments for a range of inflammatory conditions.

References

- 1. Redox processes are major regulators of leukotriene synthesis in neutrophils exposed to bacteria Salmonella typhimurium; the way to manipulate neutrophil swarming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Moxilubant in 5-Lipoxygenase-Activating Protein (FLAP) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotrienes are potent pro-inflammatory lipid mediators implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The synthesis of all leukotrienes is dependent on the 5-lipoxygenase-activating protein (FLAP), a transmembrane protein that facilitates the interaction between arachidonic acid and the 5-lipoxygenase enzyme. This central role makes FLAP a compelling therapeutic target for the development of novel anti-inflammatory agents. Moxilubant is a notable inhibitor of FLAP, effectively blocking the production of leukotrienes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in the inhibition of FLAP, and the broader context of the leukotriene signaling pathway. Detailed experimental protocols for assessing FLAP inhibition and quantitative data for various FLAP inhibitors are presented to serve as a valuable resource for researchers in the field.

Introduction: The Leukotriene Pathway and the Central Role of FLAP

Leukotrienes are synthesized from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane phospholipids (B1166683) by the action of phospholipase A2 in response to various immunological and non-immunological stimuli.[1] The released arachidonic acid can be metabolized through two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins (B1171923) and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which generates leukotrienes.[2]

The initial and rate-limiting step in the biosynthesis of leukotrienes is the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a reaction catalyzed by the 5-lipoxygenase (5-LOX) enzyme.[3] This process is critically dependent on the 5-lipoxygenase-activating protein (FLAP), a nuclear membrane-bound protein.[1] FLAP functions as a scaffold protein, binding to arachidonic acid and presenting it to 5-LOX, thereby facilitating its conversion to 5-HPETE.[4] 5-HPETE is then rapidly converted to the unstable epoxide, leukotriene A4 (LTA4).[3]

LTA4 stands at a crucial branch point in the leukotriene synthesis cascade. It can be hydrolyzed by LTA4 hydrolase to form leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.[3] Alternatively, LTA4 can be conjugated with glutathione (B108866) by LTC4 synthase to produce leukotriene C4 (LTC4).[5] LTC4 is subsequently metabolized to LTD4 and LTE4. LTC4, LTD4, and LTE4 are collectively known as the cysteinyl leukotrienes (CysLTs) and are powerful bronchoconstrictors, increase vascular permeability, and stimulate mucus secretion.[1][3]

Given its indispensable role in the initial step of leukotriene synthesis, FLAP has emerged as a key therapeutic target. Inhibition of FLAP effectively blocks the production of all downstream leukotrienes, including both LTB4 and the CysLTs, offering a comprehensive approach to mitigating leukotriene-mediated inflammation.[1]

This compound: A FLAP Inhibitor

This compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). By binding to FLAP, this compound prevents the necessary interaction between arachidonic acid and the 5-lipoxygenase enzyme, thereby halting the entire leukotriene biosynthesis cascade.[6] This mechanism of action distinguishes FLAP inhibitors from other anti-leukotriene agents, such as leukotriene receptor antagonists (e.g., montelukast), which only block the action of specific cysteinyl leukotrienes at their receptors.[6]

The inhibition of both LTB4 and CysLTs by this compound provides a broader anti-inflammatory effect, making it a promising candidate for the treatment of a variety of inflammatory conditions.

Quantitative Data for FLAP Inhibitors

The potency of FLAP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of FLAP by 50%. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for several well-characterized FLAP inhibitors, providing a benchmark for comparative analysis.

| Inhibitor | Assay Type | IC50 (nM) | Reference |

| MK-886 | FLAP Binding Assay | 30 | [6] |

| Quiflapon (MK-591) | FLAP Binding Assay | 1.6 | [6] |

| Veliflapon (BAY X 1005) | LTB4 Synthesis Inhibition | N/A | [7] |

| Atreleuton | 5-LOX Inhibition | N/A | [6] |

Signaling Pathways and Experimental Workflows

Leukotriene Biosynthesis Pathway

The following diagram illustrates the key steps in the leukotriene biosynthesis pathway, highlighting the central role of FLAP and the point of inhibition by this compound.

Caption: Leukotriene biosynthesis pathway and this compound's point of inhibition.

Experimental Workflow for Assessing FLAP Inhibition

This diagram outlines a typical workflow for evaluating the efficacy of a FLAP inhibitor like this compound.

Caption: Workflow for determining the IC50 of a FLAP inhibitor.

Detailed Experimental Protocols

FLAP Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from FLAP.

Materials:

-

Membrane preparations from cells overexpressing human FLAP

-

Radiolabeled FLAP ligand (e.g., [3H]MK-886)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the membrane preparation, radiolabeled ligand, and either the test compound or vehicle control.

-

Incubate the mixture to allow for binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cellular Leukotriene Biosynthesis Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of leukotrienes in whole cells.

Materials:

-

Human peripheral blood neutrophils or a suitable cell line

-

Test compound (this compound)

-

Cell culture medium

-

Calcium ionophore A23187 or other stimulus

-

Methanol or other organic solvent for extraction

-

ELISA kit for LTB4 or LTC4, or an LC-MS/MS system for quantification

Procedure:

-

Isolate and prepare a suspension of human neutrophils.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes at 37°C).

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.

-

Incubate for a defined period (e.g., 10 minutes at 37°C).

-

Terminate the reaction by adding a cold organic solvent (e.g., methanol) to precipitate proteins and extract the leukotrienes.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the leukotrienes.

-

Quantify the amount of LTB4 or LTC4 in the supernatant using a specific ELISA kit or by LC-MS/MS.

-

Calculate the percentage of inhibition of leukotriene production at each concentration of the test compound and determine the IC50 value.[8]

Conclusion

This compound, as a FLAP inhibitor, represents a targeted therapeutic strategy for a host of inflammatory diseases driven by leukotrienes. By effectively shutting down the entire leukotriene biosynthesis pathway, this compound offers a comprehensive anti-inflammatory potential. The methodologies and comparative data presented in this guide are intended to facilitate further research and development in the field of FLAP inhibition. A deeper understanding of the molecular interactions between inhibitors like this compound and FLAP will be crucial for the design of next-generation anti-inflammatory therapeutics.

References

- 1. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 2. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Clinical trial shows promise for injectable drug to treat asthma - Yahoo News Canada [ca.news.yahoo.com]

- 5. ClinPGx [clinpgx.org]

- 6. Antileukotriene - Wikipedia [en.wikipedia.org]

- 7. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine-induced inhibition of leukotriene biosynthesis in human neutrophils: involvement of the H2 receptor and cAMP - PMC [pmc.ncbi.nlm.nih.gov]

Moxilubant: A Technical Whitepaper on its Structural and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxilubant is a small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4H, this compound represents a therapeutic strategy for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and relevant experimental methodologies.

Structural and Chemical Properties

This compound is chemically designated as 4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide.[1] Its fundamental structural and chemical identifiers are summarized in the tables below.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | 4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide[1] |

| CAS Number | 146978-48-5[1] |

| Molecular Formula | C₂₆H₃₇N₃O₄[1] |

| Molecular Weight | 455.6 g/mol [1] |

| Canonical SMILES | CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC |

Physicochemical Properties

| Property | Value (Computed) |

| XLogP3-AA | 4.6[1] |

| Hydrogen Bond Donors | 2[1] |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 13 |

| Topological Polar Surface Area | 97.9 Ų[1] |

| pKa (most acidic) | Not available |

| pKa (most basic) | Not available |

| Solubility | Not available |

Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase

This compound's primary mechanism of action is the inhibition of leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the biosynthesis of leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[2]

The biosynthesis of LTB4 is a key component of the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and converted to the unstable epoxide intermediate, leukotriene A4 (LTA4). LTA4H then hydrolyzes LTA4 to form LTB4. LTB4 exerts its pro-inflammatory effects by binding to its receptors, primarily BLT1 and BLT2, on the surface of immune cells, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[3]

By inhibiting LTA4H, this compound blocks the production of LTB4, thereby attenuating the inflammatory response. This targeted approach offers the potential for therapeutic intervention in a range of inflammatory conditions.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not widely published. However, a general methodology for assessing the inhibitory activity of compounds against LTA4H can be adapted.

In Vitro Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the epoxide hydrolase activity of LTA4H.

Principle:

The assay measures the conversion of LTA4 to LTB4 by recombinant human LTA4H. The amount of LTB4 produced is quantified, typically by a competitive enzyme-linked immunosorbent assay (ELISA), and the inhibitory effect of the test compound is determined by comparing the LTB4 levels in the presence and absence of the inhibitor.

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

LTB4 ELISA kit

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Enzyme Reaction:

-

In a 96-well plate, add a fixed concentration of recombinant human LTA4H to each well.

-

Add the serially diluted test compound to the respective wells.

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate, LTA4.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

-

-

Reaction Termination: Stop the reaction by adding a quenching solution or by immediate dilution.

-

LTB4 Quantification:

-

Quantify the amount of LTB4 produced in each well using a competitive LTB4 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of LTA4H inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. The synthesis of such a molecule would likely involve a multi-step process, potentially including the formation of the ether linkage and the final amidation step. For specific synthesis details, consulting patent literature would be the most appropriate avenue.

Quantitative Biological Data

Specific preclinical pharmacokinetic and in vitro potency data for this compound are not extensively reported in publicly accessible scientific literature. The table below is provided as a template for such data.

| Parameter | Species/System | Value |

| IC50 (LTA4H) | Human (recombinant) | Data not available |

| Cmax | Rat (oral) | Data not available |

| Tmax | Rat (oral) | Data not available |

| Bioavailability | Rat (oral) | Data not available |

Conclusion

This compound is a targeted inhibitor of leukotriene A4 hydrolase with a chemical structure designed to interfere with the production of the pro-inflammatory mediator LTB4. While detailed experimental data on its physicochemical properties, synthesis, and pharmacokinetics are not widely available in the public domain, its mechanism of action provides a strong rationale for its investigation as a therapeutic agent for inflammatory diseases. Further research and publication of preclinical and clinical data will be crucial for a more complete understanding of its therapeutic potential.

References

- 1. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8664398B2 - Moxifloxacin hydrochloride compounds and intermediates and methods for making same - Google Patents [patents.google.com]

An In-depth Technical Guide on the Discovery and Development of a FLAP Inhibitor

A comprehensive review of the discovery, mechanism of action, and clinical development of 5-Lipoxygenase-Activating Protein (FLAP) inhibitors for inflammatory diseases.

Note to the Reader: Extensive research has revealed no publicly available scientific literature or clinical data for a compound named "Moxilubant." It is possible that this is an internal project code, a discontinued (B1498344) candidate with no published data, or a misnomer. Therefore, this guide will focus on a well-documented and clinically investigated FLAP inhibitor, AZD5718 , to provide a representative and detailed overview that fulfills the core requirements of your request.

Introduction: The Role of FLAP in Leukotriene Synthesis and Inflammation

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid (AA) and are deeply implicated in the pathophysiology of a range of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and atherosclerotic cardiovascular disease.[1][2][3] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of the 5-Lipoxygenase-Activating Protein (FLAP) to function effectively within the cell.[3][4]

FLAP is an 18-kDa integral membrane protein located in the nuclear envelope.[5] Upon cellular stimulation, 5-LO translocates from the cytosol to the nuclear membrane, where it forms a complex with FLAP. FLAP's crucial role is to bind arachidonic acid, released from membrane phospholipids, and facilitate its transfer to 5-LO.[2][6] This action is the committed step for the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4). By blocking FLAP, the entire leukotriene cascade is inhibited, making it an attractive therapeutic target for a broad-spectrum anti-inflammatory effect.[1][3]

The Leukotriene Synthesis Pathway and Point of FLAP Inhibition

The following diagram illustrates the leukotriene synthesis pathway and the central role of FLAP, which is the target of inhibitors like AZD5718.

Discovery and Preclinical Development of AZD5718

The development of FLAP inhibitors has seen several generations of compounds, with early candidates like MK-886 providing proof-of-concept but facing challenges in clinical development.[3][4] The discovery of AZD5718 was the result of a focused medicinal chemistry effort to identify a potent, selective, and orally bioavailable FLAP inhibitor with pharmacokinetic and pharmacodynamic properties suitable for once-daily dosing in chronic inflammatory conditions like coronary artery disease.[6]

Lead Optimization and Structure-Activity Relationship (SAR)

The optimization process for AZD5718 was driven by structure-activity and structure-property relationships, as high-resolution crystal structures of FLAP were not available during the early stages.[6] The core strategy involved modifying a novel aminopyrazole chemical series to enhance potency, metabolic stability, and permeability. A key innovation in the development of AZD5718 was the introduction of a conformationally restricted bicyclic aminopyrazole, which reduced conformational freedom and improved binding affinity.[6]

Quantitative In Vitro Potency

The potency of AZD5718 was evaluated in a cascade of in vitro assays, starting with a binding assay and progressing to a more physiologically relevant whole blood assay.

| Assay Type | Description | AZD5718 IC₅₀ | Reference |

| FLAP Binding Assay | Competition binding assay using ³H-MK-591 as a tracer in broken cell preparations. | 6.0 nM | [6] |

| Human Whole Blood (hWB) Assay | Measures the inhibition of LTB₄ production after stimulation with a calcium ionophore. | 2.0 nM (free) | [6] |

Experimental Protocols

Protocol 2.3.1: FLAP Competition Binding Assay [6]

-

Preparation: Membranes are prepared from human leukocytes or a cell line expressing human FLAP.

-

Reaction Mixture: A defined amount of membrane protein is incubated with the radiolabeled FLAP inhibitor ³H-MK-591 and varying concentrations of the test compound (e.g., AZD5718).

-

Incubation: The mixture is incubated, typically for 30 minutes at room temperature, to allow binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound ligand.

-

Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of ³H-MK-591 (IC₅₀) is determined by non-linear regression analysis.

Protocol 2.3.2: Human Whole Blood (hWB) LTB₄ Assay [6]

-

Blood Collection: Fresh human whole blood is collected from healthy volunteers into heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., AZD5718) or vehicle control for a specified time (e.g., 60 minutes) at 37°C.

-

Stimulation: Leukotriene synthesis is initiated by adding a calcium ionophore (e.g., A23187) to the blood samples and incubating for a further period (e.g., 30 minutes) at 37°C.

-

Termination: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.

-

LTB₄ Measurement: The concentration of LTB₄ in the plasma supernatant is quantified using a competitive enzyme immunoassay (EIA) or by LC-MS/MS.

-

Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits 50% of LTB₄ production, is calculated. The free IC₅₀ is determined by correcting for plasma protein binding.

Clinical Development of AZD5718

AZD5718 was advanced into clinical trials to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans. The primary goal was to determine if the potent in vitro activity translated into effective inhibition of the 5-LO pathway in a clinical setting.

Phase I Clinical Trial

A Phase I, randomized, single-blind, placebo-controlled study was conducted in healthy male subjects to evaluate single and multiple ascending doses of AZD5718.[6] The key objectives were to assess safety and to measure the effect of the drug on LTB₄ production.

Pharmacokinetic and Pharmacodynamic Results Summary

| Parameter | Description | Result | Reference |

| Human Pharmacokinetics | Key PK parameters after oral administration. | Suitable for once-daily dosing. | [6] |

| Ex Vivo LTB₄ Inhibition | Inhibition of calcium ionophore-induced LTB₄ in whole blood collected from subjects. | >90% inhibition achieved at 24 hours post-dose. | [6] |

| Urinary LTE₄ Inhibition | Inhibition of urinary LTE₄, a systemic biomarker of cysteinyl-leukotriene production. | Dose-dependent reduction observed. | [6] |

Clinical Development Workflow

The logical progression from preclinical discovery to clinical evaluation for a FLAP inhibitor like AZD5718 is outlined in the diagram below.

Conclusion

The development of the FLAP inhibitor AZD5718 represents a modern approach to targeting the leukotriene pathway for the treatment of chronic inflammatory diseases. Through a systematic medicinal chemistry campaign guided by a cascade of in vitro and in vivo assays, a potent and selective clinical candidate was identified. Early clinical data confirmed that AZD5718 effectively inhibits leukotriene biosynthesis in humans at doses that are well-tolerated, demonstrating its potential as a once-daily oral therapy. While several FLAP inhibitors have entered clinical trials over the years, many have not reached the market.[7][8] The continued development of compounds like AZD5718, with improved pharmacological profiles, offers renewed promise for this therapeutic class in addressing unmet medical needs in cardiovascular and other inflammatory disorders.

References

- 1. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances for FLAP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preclinical Pharmacological Profile of Moxilubant: An In-depth Technical Guide

An Examination of Moxilubant, a Novel 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor for Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an investigational drug agent that has demonstrated significant potential in preclinical studies as a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial component in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular conditions. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key findings from in vitro and in vivo studies. This document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy in various animal models of inflammation. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical data supporting the potential therapeutic utility of this compound.

Introduction to this compound and its Therapeutic Rationale

Leukotrienes are a class of inflammatory lipid mediators synthesized from arachidonic acid by the action of the 5-lipoxygenase (5-LO) enzyme. The 5-lipoxygenase-activating protein (FLAP) is an integral membrane protein that plays a critical role in this pathway by binding to arachidonic acid and presenting it to 5-LO.[1][2][3] Inhibition of FLAP represents an attractive therapeutic strategy for inflammatory diseases as it blocks the production of all leukotrienes, including both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2][4] This upstream inhibition offers a broader anti-inflammatory effect compared to leukotriene receptor antagonists, which only block the action of specific leukotrienes.

This compound has emerged from discovery efforts as a novel, potent, and selective inhibitor of FLAP. Its development is based on the rationale that by inhibiting FLAP, this compound can effectively suppress leukotriene-mediated inflammation and provide therapeutic benefit in a range of inflammatory disorders. Preclinical studies have been designed to characterize its pharmacological properties and to assess its potential for clinical development.

Mechanism of Action

This compound exerts its pharmacological effect by directly binding to and inhibiting the function of the 5-lipoxygenase-activating protein (FLAP). This action prevents the transfer of arachidonic acid to the 5-lipoxygenase enzyme, thereby blocking the initial and rate-limiting step in the biosynthesis of all leukotrienes.

The signaling pathway affected by this compound is depicted below:

Pharmacological Profile: Preclinical Data

In Vitro Studies

A series of in vitro assays were conducted to determine the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line / Preparation | Endpoint | IC50 (nM) |

| FLAP Binding Assay | Human Neutrophil Membranes | [³H]-MK-886 Displacement | 2.5 |

| Leukotriene B4 Production | Human Whole Blood | A23187-stimulated LTB4 | 15.8 |

| Leukotriene E4 Production | Human Monocytes | zymosan-stimulated LTE4 | 22.4 |

Experimental Protocols:

-

FLAP Binding Assay:

-

Human neutrophil membranes were prepared by nitrogen cavitation and differential centrifugation.

-

Membranes were incubated with [³H]-MK-886 (a known FLAP ligand) and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of excess unlabeled MK-886.

-

Bound and free radioligand were separated by rapid filtration.

-

Radioactivity was quantified by liquid scintillation counting.

-

IC50 values were calculated using non-linear regression analysis.

-

-

Leukotriene Production Assays:

-

Human whole blood or isolated monocytes were pre-incubated with varying concentrations of this compound or vehicle.

-

Leukotriene synthesis was stimulated with a calcium ionophore (A23187) or zymosan.

-

The reaction was stopped by the addition of a solvent.

-

Leukotriene levels (LTB4 or LTE4) in the supernatant were quantified using a validated enzyme-linked immunosorbent assay (ELISA).

-

IC50 values were determined by analyzing the concentration-response curve.

-

In Vivo Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species (Single Oral Dose)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |

| Mouse | 10 | 1250 | 1.0 | 7500 | 4.2 | 65 |

| Rat | 10 | 980 | 2.0 | 8200 | 6.5 | 70 |

| Dog | 5 | 850 | 2.5 | 9500 | 8.1 | 85 |

Experimental Protocols:

-

Animals were fasted overnight prior to drug administration.

-

This compound was administered as a single oral gavage.

-

Serial blood samples were collected at predetermined time points.

-

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters were calculated using non-compartmental analysis.

In Vivo Pharmacodynamics and Efficacy

The in vivo efficacy of this compound was assessed in various animal models of inflammation.

Table 3: Efficacy of this compound in Preclinical Models of Inflammation

| Model | Species | Endpoint | Route of Admin. | ED50 (mg/kg) |

| Arachidonic Acid-Induced Ear Edema | Mouse | Reduction in ear swelling | Oral | 2.5 |

| Zymosan-Induced Peritonitis | Rat | Inhibition of leukocyte infiltration | Oral | 5.0 |

| Collagen-Induced Arthritis | Mouse | Reduction in paw swelling and arthritis score | Oral | 3.0 (daily) |

Experimental Protocols:

-

Arachidonic Acid-Induced Ear Edema:

-

Mice were orally pre-treated with this compound or vehicle.

-

Arachidonic acid was topically applied to the ear to induce inflammation.

-

Ear thickness was measured before and after arachidonic acid application using a digital caliper.

-

The percentage inhibition of edema was calculated.

-

-

Zymosan-Induced Peritonitis:

-

Rats were orally administered this compound or vehicle.

-

Peritonitis was induced by intraperitoneal injection of zymosan.

-

After a specified time, peritoneal lavage was performed to collect inflammatory cells.

-

The total number of leukocytes in the lavage fluid was determined using a hemocytometer.

-

The percentage inhibition of leukocyte infiltration was calculated.

-

-

Collagen-Induced Arthritis:

-

Arthritis was induced in mice by immunization with type II collagen.

-

Once arthritis was established, mice were treated daily with this compound or vehicle.

-

Paw swelling was measured periodically, and clinical scores of arthritis severity were assigned.

-

Efficacy was determined by the reduction in paw volume and arthritis scores compared to the vehicle-treated group.

-

The workflow for a typical in vivo efficacy study is illustrated below:

Summary and Future Directions

The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of FLAP with a favorable pharmacokinetic profile across multiple species. In vitro studies confirmed its mechanism of action and high potency in inhibiting leukotriene synthesis. In vivo studies showed good oral bioavailability and significant efficacy in relevant animal models of inflammation, including arthritis.

These promising preclinical findings support the continued development of this compound as a potential therapeutic agent for the treatment of inflammatory diseases. Further studies, including comprehensive toxicology and safety pharmacology assessments, are warranted to support the transition to clinical trials in humans. The data presented in this guide provide a solid foundation for the future investigation of this compound as a novel anti-inflammatory drug.

References

- 1. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 4. scbt.com [scbt.com]

Investigating the Binding Affinity of Moxilubant to FLAP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to investigate the binding affinity of inhibitors to the 5-lipoxygenase-activating protein (FLAP), with a focus on the compound Moxilubant. FLAP is a critical protein in the biosynthesis of leukotrienes, pro-inflammatory lipid mediators implicated in a range of inflammatory diseases. Inhibiting FLAP is a promising therapeutic strategy, and understanding the binding affinity of compounds like this compound is crucial for drug development. While specific quantitative binding data for this compound is not publicly available, this guide presents a framework for its investigation, including detailed experimental protocols and comparative data from other well-characterized FLAP inhibitors. This document outlines the leukotriene signaling pathway, methodologies for quantifying binding affinity through radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), and functional cell-based assays to determine inhibitory activity.

Introduction: FLAP and the Role of this compound

Leukotrienes are potent inflammatory mediators synthesized from arachidonic acid by the 5-lipoxygenase (5-LO) pathway. Their production is critically dependent on the 5-lipoxygenase-activating protein (FLAP), an 18-kDa integral membrane protein located in the nuclear envelope. FLAP functions by binding arachidonic acid and presenting it to 5-lipoxygenase, a key enzyme in the leukotriene biosynthetic cascade. By inhibiting FLAP, the production of all leukotrienes can be effectively blocked, making it an attractive target for anti-inflammatory therapies.

This compound (also known as CGS-250190) is a potent and selective inhibitor of leukotriene biosynthesis. While its precise binding affinity for FLAP is not widely published, it is understood to act by antagonizing FLAP, thereby preventing the synthesis of leukotrienes. This guide details the experimental approaches required to quantify this binding affinity and functional inhibition.

The 5-Lipoxygenase (5-LO) Signaling Pathway

The synthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane by phospholipase A2. FLAP then binds to arachidonic acid and facilitates its transfer to 5-lipoxygenase. 5-LO converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase. These leukotrienes then exert their pro-inflammatory effects by binding to their respective cell surface receptors.

Quantitative Analysis of Binding Affinity

Determining the binding affinity of an inhibitor to its target is a cornerstone of drug development. For this compound and other FLAP inhibitors, several biophysical techniques can be employed. While specific data for this compound is lacking, the following table summarizes the binding affinities of other well-known FLAP inhibitors, providing a comparative context for future studies.

| Inhibitor | Binding Assay | Target Species | IC50 (nM) | Reference |

| MK-886 | Radioligand Binding | Human | 30 | [1] |

| Quiflapon (MK-0591) | FLAP Binding Assay | Human | 1.6 | MedchemExpress |

| Veliflapon (BAY X 1005) | FLAP Binding Assay | - | - | MedchemExpress |

| AM679 | Human FLAP Membrane Binding Assay | Human | 2 | MedchemExpress |

| Fiboflapon (GSK2190915) | FLAP Binding Assay | - | 2.9 | MedchemExpress |

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the binding affinity and functional inhibition of FLAP inhibitors like this compound.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[2][3] A radiolabeled ligand with known affinity for FLAP is competed with the unlabeled test compound (e.g., this compound).

Protocol:

-

Membrane Preparation:

-

Culture cells overexpressing human FLAP.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-MK-886), and varying concentrations of the unlabeled inhibitor (this compound).

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled FLAP inhibitor.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that displaces 50% of the radioligand) by non-linear regression.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time interactions between a ligand and an analyte.[4][5] For FLAP, which is a membrane protein, this can be challenging, but strategies such as using solubilized protein or lipid nanodiscs can be employed.

Protocol:

-

FLAP Preparation and Immobilization:

-

Purify recombinant human FLAP, solubilized in a suitable detergent.

-

Immobilize the purified FLAP onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

-

-

SPR Analysis:

-

Flow a running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of this compound over the immobilized FLAP surface.

-

Monitor the change in the refractive index in real-time, which corresponds to the binding of the inhibitor to FLAP.

-

After the association phase, flow the running buffer over the surface to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[6][7]

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified, solubilized FLAP in a suitable buffer.

-

Prepare a solution of this compound in the same buffer to avoid heat of dilution effects.

-

-

ITC Experiment:

-

Load the FLAP solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the FLAP solution while maintaining a constant temperature.

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of this compound to FLAP.

-

Fit the data to a suitable binding model to determine the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).

-

Cell-Based Functional Assay: Leukotriene B4 (LTB4) ELISA

This assay measures the ability of an inhibitor to block the production of LTB4 in cells, providing a functional measure of FLAP inhibition.[8][9][10]

Protocol:

-

Cell Preparation and Treatment:

-

Isolate human neutrophils from fresh blood.

-

Pre-incubate the cells with various concentrations of this compound for a specified time.

-

-

Cell Stimulation:

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.

-

Incubate for a short period (e.g., 10-15 minutes).

-

Stop the reaction by placing the cells on ice and centrifuging to pellet the cells.

-

-

LTB4 Measurement:

-

Collect the cell supernatant.

-

Quantify the concentration of LTB4 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the percentage of LTB4 inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of LTB4 synthesis by non-linear regression.

-

Conclusion

While specific binding affinity data for this compound with FLAP remains to be published, this guide provides a comprehensive framework for its determination. The experimental protocols detailed herein for radioligand binding assays, surface plasmon resonance, isothermal titration calorimetry, and cell-based functional assays represent the standard methodologies in the field. By applying these techniques, researchers can elucidate the precise binding characteristics and functional potency of this compound and other novel FLAP inhibitors. This information is paramount for the rational design and development of new anti-inflammatory therapeutics targeting the 5-lipoxygenase pathway. The comparative data from existing FLAP inhibitors serves as a valuable benchmark for these future investigations.

References

- 1. Radioligand-binding methods for membrane preparations and intact cells. | Semantic Scholar [semanticscholar.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. file.elabscience.com [file.elabscience.com]

- 10. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]

Moxilubant and Its Impact on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxilubant, also known as Velasiflapon, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial integral membrane protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators derived from arachidonic acid.[1][2][3] By targeting FLAP, this compound effectively blocks the production of leukotrienes, offering a promising therapeutic strategy for a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1][4] This technical guide provides an in-depth overview of this compound's effect on arachidonic acid metabolism, including its mechanism of action, available quantitative data on related compounds, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways.

While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages data from other well-characterized FLAP inhibitors to provide a comparative context for its potential efficacy.

Core Mechanism: Inhibition of the 5-Lipoxygenase Pathway

Arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2, is metabolized through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. The LOX pathway is responsible for the production of leukotrienes and lipoxins.

The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of FLAP to access its substrate, arachidonic acid. FLAP acts as a shuttle protein, binding to arachidonic acid and presenting it to 5-LO. This compound, as a FLAP inhibitor, binds to FLAP and prevents this crucial interaction, thereby inhibiting the entire leukotriene biosynthetic cascade. This leads to a significant reduction in the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Quantitative Data on FLAP Inhibitors

| Compound | Assay Type | Target/Cell Type | IC50 Value |

| Quiflapon (MK-591) | FLAP Binding Assay | - | 1.6 nM |

| Leukotriene Biosynthesis (intact human PMNLs) | Human Polymorphonuclear Leukocytes | 3.1 nM | |

| Leukotriene Biosynthesis (elicited rat PMNLs) | Rat Polymorphonuclear Leukocytes | 6.1 nM | |

| Fiboflapon (GSK2190915) | FLAP Binding Assay | - | 2.9 nM |

| LTB4 Inhibition in Human Blood | Human Whole Blood | 76 nM | |

| (S)-BI 665915 | FLAP Binding Assay | - | 1.7 nM |

| FLAP Functional Assay in Human Whole Blood | Human Whole Blood | 45 nM | |

| Atuliflapon | FLAP Binding Assay | - | 2.0 nM |

| Diflapolin | 5-LOX Product Formation (human monocytes) | Human Monocytes | 30 nM |

| 5-LOX Product Formation (human neutrophils) | Human Neutrophils | 170 nM |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of FLAP inhibitors like this compound.

FLAP Binding Assay

This assay determines the affinity of a compound for the 5-lipoxygenase-activating protein.

Objective: To measure the binding of a test compound to FLAP, typically by competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing FLAP (e.g., human leukocytes).

-

Radiolabeled FLAP inhibitor (e.g., [3H]MK-886).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Prepare a suspension of cell membranes in the assay buffer.

-

In a multi-well plate, add the membrane suspension, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound ligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Cellular Leukotriene Biosynthesis Assay (Human Whole Blood)

This assay measures the ability of a compound to inhibit the production of leukotrienes in a more physiologically relevant setting.

Objective: To quantify the inhibition of LTB4 and/or cysteinyl leukotriene (e.g., LTC4) production in human whole blood stimulated to produce leukotrienes.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes.

-

Calcium ionophore A23187 (a stimulant for leukotriene synthesis).

-

Test compound (this compound).

-

Methanol or other organic solvent for protein precipitation and extraction.

-

Internal standards (e.g., deuterated LTB4).

-

Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and LTC4 or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Protocol:

-

Pre-incubate aliquots of human whole blood with varying concentrations of the test compound or vehicle control for a specified time at 37°C.

-

Stimulate leukotriene synthesis by adding a calcium ionophore (e.g., A23187) and incubate for a further period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by placing the samples on ice and adding a cold organic solvent (e.g., methanol) to precipitate proteins and extract the lipid mediators.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the leukotrienes.

-

Quantify the levels of LTB4 and/or LTC4 in the supernatant using a validated ELISA kit or by LC-MS/MS analysis.

-

The IC50 value is calculated as the concentration of the test compound that causes a 50% reduction in the production of the specific leukotriene compared to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

Caption: Arachidonic Acid Metabolism and the Site of this compound Action.

Caption: Experimental Workflow for the FLAP Binding Assay.

References

- 1. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances for FLAP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Territory of Moxilubant's Cellular Interactions Beyond FLAP Inhibition

A comprehensive review of publicly available scientific literature and pharmacological databases reveals a significant gap in the understanding of Moxilubant's cellular targets beyond its well-characterized inhibition of the 5-lipoxygenase-activating protein (FLAP). At present, there is a conspicuous absence of published data on the off-target binding profile of this compound, preventing a detailed analysis of its interactions with other cellular components.

This compound is primarily recognized for its role as a potent and selective inhibitor of FLAP, a key protein in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators implicated in various diseases, including asthma and other inflammatory conditions. By binding to FLAP, this compound effectively blocks the synthesis of leukotrienes, thereby exerting its therapeutic effects. While the interaction with FLAP is well-documented, the broader landscape of this compound's cellular interactions remains largely unexplored in the public domain.

Extensive searches for selectivity panel results, in vitro pharmacology studies beyond the leukotriene pathway, and comprehensive binding assay data for this compound have not yielded specific information on its off-target activities. Consequently, it is not possible to provide a quantitative summary of its binding affinities to other receptors, enzymes, or ion channels. Furthermore, the absence of such primary data precludes a detailed description of experimental protocols used to assess the off-target profile of this specific compound.

General Methodologies for Off-Target Profiling

While specific data for this compound is unavailable, the field of drug discovery employs a range of sophisticated techniques to identify and characterize the off-target effects of small molecules. These methodologies are crucial for understanding a drug's full mechanism of action, predicting potential side effects, and identifying opportunities for drug repurposing.

A typical workflow for investigating off-target interactions is outlined below:

An In-Depth Technical Guide to the In Vitro Study of Leukotriene B4 Production Using FLAP Inhibitors

Disclaimer: Information on a specific compound named "Moxilubant" was not publicly available at the time of this writing. This guide has been developed using the well-characterized and prototypical 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, MK-886 , as a representative model. The principles, pathways, and protocols described herein are broadly applicable to the study of other direct FLAP inhibitors for their effect on leukotriene B4 (LTB4) production.

Introduction to Leukotriene B4 and FLAP Inhibition

Leukotriene B4 (LTB4) is a potent lipid mediator synthesized from arachidonic acid by various immune cells, particularly neutrophils.[1][2] It plays a crucial role in the inflammatory response by acting as a powerful chemoattractant, recruiting and activating leukocytes such as neutrophils and monocytes to sites of inflammation.[2][3] Elevated levels of LTB4 are associated with a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma.[1][4]

The biosynthesis of LTB4 is a multi-step enzymatic process.[1] A critical, rate-limiting step is the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LOX). This transfer is facilitated by the 5-Lipoxygenase-Activating Protein (FLAP), an 18-kDa integral protein located in the nuclear membrane.[5][6][7] Upon cellular activation, 5-LOX translocates from the cytosol to the nuclear membrane where it complexes with FLAP to initiate leukotriene synthesis.[7]

Because FLAP is essential for cellular leukotriene production, it has become a key therapeutic target for inflammatory diseases.[5][6] FLAP inhibitors are a class of compounds that bind directly to FLAP, preventing the association between 5-LOX and arachidonic acid.[8][9] This action effectively blocks the entire downstream synthesis of leukotrienes, including LTB4, without directly inhibiting the 5-LOX enzyme itself.[5] This guide provides a technical overview of the signaling pathways, experimental protocols, and data interpretation relevant to studying the effects of FLAP inhibitors on LTB4 production in vitro.

Mechanism of Action: The LTB4 Synthesis Pathway

The production of LTB4 begins with the release of arachidonic acid (AA) from the cell's membrane phospholipids (B1166683) by cytosolic phospholipase A2 (cPLA2). The synthesis cascade proceeds as follows:

-

FLAP-Mediated AA Transfer : FLAP binds the newly released arachidonic acid.

-

5-LOX Activation : The 5-LOX enzyme, activated by an influx of intracellular calcium, moves to the nuclear membrane.

-

Formation of the 5-LOX/FLAP Complex : FLAP presents the arachidonic acid to 5-LOX.

-

Synthesis of LTA4 : 5-LOX catalyzes the conversion of arachidonic acid into the unstable epoxide intermediate, Leukotriene A4 (LTA4).

-

Synthesis of LTB4 : The enzyme LTA4 hydrolase (LTA4H) converts LTA4 into the dihydroxy derivative, Leukotriene B4 (LTB4).[1]

FLAP inhibitors, such as MK-886, exert their effect at the initial stage of this cascade. By binding to FLAP, they disrupt its ability to transfer arachidonic acid to 5-LOX, thereby halting the entire leukotriene synthesis pathway.[8][9]

Caption: LTB4 synthesis pathway and the inhibitory action of FLAP inhibitors.

Quantitative Data: Potency of FLAP Inhibitors

The potency of a FLAP inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit LTB4 production by 50% in a given assay.[10][11] These values are crucial for comparing the effectiveness of different compounds and for determining appropriate concentrations for in vitro experiments.

| Compound Name | Common Name(s) | Target | Assay System | IC50 Value |

| MK-886 | L-663,536 | FLAP | FLAP Binding Assay | 30 nM |

| Quiflapon | MK-591, L-686708 | FLAP | FLAP Binding Assay | 1.6 nM |

| Fiboflapon | GSK2190915, AM-803 | FLAP | FLAP Binding Assay | 2.6 - 2.9 nM |

| Fiboflapon | GSK2190915, AM-803 | FLAP | LTB4 in Human Blood | 76 nM |

| Atuliflapon | AZD-5718 | FLAP | FLAP Binding Assay | 6.3 nM |

| BI 665915 | - | FLAP | FLAP Binding Assay | 1.7 nM |

Note: IC50 values can vary based on the specific cell type, stimulus, and assay conditions used.

Experimental Protocols

Studying the effect of a FLAP inhibitor on LTB4 production involves three key stages: isolating the primary cells responsible for LTB4 synthesis, stimulating these cells to produce LTB4 in the presence of the inhibitor, and quantifying the resulting LTB4 levels.

Protocol 1: Isolation of Human Polymorphonuclear Neutrophils (PMNs)

Human neutrophils are the most abundant leukocytes and are primary producers of LTB4. This protocol describes their isolation from whole blood using density gradient centrifugation.

Materials:

-

Anticoagulated (e.g., with EDTA or Heparin) whole human blood

-

Density gradient medium (e.g., Polymorphprep™ or a Ficoll-Paque/Histopaque gradient)

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+ free

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

Sterile conical centrifuge tubes (15 mL and 50 mL)

Procedure:

-

Carefully layer the whole blood over an equal volume of room-temperature density gradient medium in a conical tube. Avoid mixing the layers.

-

Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. Aspirate and discard the upper layers (plasma and mononuclear cells).

-

Carefully collect the neutrophil layer and transfer it to a new 15 mL conical tube.

-

Wash the collected cells by adding 10 mL of HBSS (Ca2+/Mg2+ free) and centrifuge at 350 x g for 10 minutes. Discard the supernatant.

-

To remove contaminating erythrocytes, resuspend the cell pellet in 2 mL of RBC Lysis Buffer and incubate for 5-7 minutes at room temperature.

-

Stop the lysis by adding 10 mL of HBSS. Centrifuge at 350 x g for 10 minutes and discard the supernatant.

-

Resuspend the neutrophil pellet in the desired assay buffer (e.g., HBSS with Ca2+/Mg2+).

-

Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. A purity of >95% is expected.

-

Adjust the cell concentration to the desired density for the LTB4 production assay (e.g., 5 x 10^6 cells/mL).

Protocol 2: In Vitro LTB4 Production and Inhibition Assay

This protocol details the stimulation of isolated neutrophils to produce LTB4 and the assessment of the inhibitory effect of a FLAP inhibitor.

Materials:

-

Isolated human neutrophils (from Protocol 4.1)

-

Assay Buffer (e.g., HBSS with 1.3 mM Ca2+ and 1.0 mM Mg2+)

-

FLAP inhibitor stock solution (e.g., MK-886 in DMSO)

-

Cell stimulus: Calcium Ionophore A23187 stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Microcentrifuge tubes or 96-well plates

Procedure:

-

Prepare serial dilutions of the FLAP inhibitor in the assay buffer to achieve a range of final concentrations for testing (e.g., 1 nM to 10 µM). Also prepare a vehicle control.

-

Aliquot the isolated neutrophil suspension into microcentrifuge tubes.

-

Add the diluted FLAP inhibitor or vehicle control to the corresponding tubes.

-

Pre-incubate the cells with the inhibitor for 15-30 minutes at 37°C.

-

Initiate LTB4 synthesis by adding the cell stimulus (e.g., final concentration of 5-10 µM A23187).

-

Incubate for an additional 10-20 minutes at 37°C. The optimal time should be determined empirically.

-

Terminate the reaction by placing the tubes on ice and centrifuging at 1,000 x g for 5 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted LTB4, and store at -80°C until quantification.

Protocol 3: Quantification of LTB4 by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for quantifying LTB4 in cell culture supernatants.

Materials:

-

Commercial LTB4 ELISA Kit (contains LTB4 standard, specific antibody, conjugated tracer, wash buffer, substrate, and stop solution)

-

Supernatant samples from Protocol 4.2

-

Microplate reader capable of reading absorbance at 405-450 nm

Procedure:

-

Follow the specific instructions provided with the commercial ELISA kit. A general workflow is provided below.

-

Prepare a standard curve by performing serial dilutions of the LTB4 standard provided in the kit.

-

Add standards, controls, and experimental samples to the appropriate wells of the antibody-precoated microplate.

-

Add the LTB4-enzyme conjugate (tracer) to each well.

-

Add the specific anti-LTB4 antibody to each well. This initiates a competitive binding reaction between the LTB4 in the sample/standard and the tracer for the antibody binding sites.

-

Incubate the plate, typically for 2 hours at room temperature on a shaker.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a specified time (e.g., 30-60 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of LTB4 in the sample.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance of each well using a microplate reader.

-

Calculate the LTB4 concentration in the samples by interpolating their absorbance values against the generated standard curve.

Experimental Workflow and Data Analysis

The process of evaluating a FLAP inhibitor follows a logical progression from cell preparation to data analysis.

Caption: General experimental workflow for in vitro FLAP inhibitor testing.

After quantifying LTB4 concentrations across a range of inhibitor doses, a dose-response curve is plotted with the inhibitor concentration on the x-axis (log scale) and the percent inhibition of LTB4 production on the y-axis. Non-linear regression analysis is then used to fit the data and determine the IC50 value, providing a robust measure of the compound's in vitro potency.

References

- 1. Biosynthesis of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced synthesis of leukotriene B4 by colonic mucosa in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of FLAP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction